molecular formula C17H17ClINO B7537792 4-(4-chlorophenyl)-N-(4-iodophenyl)-3-methylbutanamide

4-(4-chlorophenyl)-N-(4-iodophenyl)-3-methylbutanamide

货号 B7537792
分子量: 413.7 g/mol
InChI 键: DMWPAKITKKUJKZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(4-chlorophenyl)-N-(4-iodophenyl)-3-methylbutanamide, also known as CI-994, is a small molecule inhibitor of histone deacetylase (HDAC). It has been extensively studied for its potential use in cancer treatment and other diseases related to epigenetic dysregulation.

科学研究应用

4-(4-chlorophenyl)-N-(4-iodophenyl)-3-methylbutanamide has been extensively studied for its potential use in cancer treatment. HDAC inhibitors like 4-(4-chlorophenyl)-N-(4-iodophenyl)-3-methylbutanamide have been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. 4-(4-chlorophenyl)-N-(4-iodophenyl)-3-methylbutanamide has been shown to be effective against a variety of cancer types, including leukemia, lymphoma, breast cancer, and prostate cancer. In addition to cancer, 4-(4-chlorophenyl)-N-(4-iodophenyl)-3-methylbutanamide has also been studied for its potential use in other diseases related to epigenetic dysregulation, such as neurodegenerative diseases and inflammatory disorders.

作用机制

4-(4-chlorophenyl)-N-(4-iodophenyl)-3-methylbutanamide inhibits HDAC activity, which leads to an increase in histone acetylation and changes in gene expression. HDACs are enzymes that remove acetyl groups from histone proteins, which can lead to chromatin condensation and repression of gene expression. Inhibition of HDAC activity by 4-(4-chlorophenyl)-N-(4-iodophenyl)-3-methylbutanamide leads to an increase in histone acetylation, which can lead to chromatin relaxation and activation of gene expression. This can result in the induction of cell cycle arrest, apoptosis, and differentiation in cancer cells.
Biochemical and Physiological Effects:
4-(4-chlorophenyl)-N-(4-iodophenyl)-3-methylbutanamide has been shown to have a variety of biochemical and physiological effects. In addition to its effects on histone acetylation and gene expression, 4-(4-chlorophenyl)-N-(4-iodophenyl)-3-methylbutanamide has been shown to inhibit the activity of other enzymes such as DNA methyltransferases and protein kinases. 4-(4-chlorophenyl)-N-(4-iodophenyl)-3-methylbutanamide has also been shown to induce oxidative stress and DNA damage in cancer cells, which can contribute to its anti-cancer effects. In terms of physiological effects, 4-(4-chlorophenyl)-N-(4-iodophenyl)-3-methylbutanamide has been shown to induce changes in cell morphology and cell cycle progression in cancer cells.

实验室实验的优点和局限性

One advantage of using 4-(4-chlorophenyl)-N-(4-iodophenyl)-3-methylbutanamide in lab experiments is its specificity for HDAC inhibition. Unlike other HDAC inhibitors, 4-(4-chlorophenyl)-N-(4-iodophenyl)-3-methylbutanamide has a high selectivity for class I HDACs, which are the most commonly dysregulated in cancer. This makes it a useful tool for studying the role of HDACs in cancer and other diseases. However, one limitation of using 4-(4-chlorophenyl)-N-(4-iodophenyl)-3-methylbutanamide in lab experiments is its potential toxicity. 4-(4-chlorophenyl)-N-(4-iodophenyl)-3-methylbutanamide has been shown to have cytotoxic effects on normal cells at high concentrations, which can limit its use in certain experiments.

未来方向

There are several future directions for research on 4-(4-chlorophenyl)-N-(4-iodophenyl)-3-methylbutanamide. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of 4-(4-chlorophenyl)-N-(4-iodophenyl)-3-methylbutanamide. Another area of interest is the combination of 4-(4-chlorophenyl)-N-(4-iodophenyl)-3-methylbutanamide with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, there is interest in studying the effects of 4-(4-chlorophenyl)-N-(4-iodophenyl)-3-methylbutanamide on other epigenetic regulators, such as DNA methyltransferases and histone methyltransferases. Finally, there is interest in studying the effects of 4-(4-chlorophenyl)-N-(4-iodophenyl)-3-methylbutanamide on non-cancer diseases related to epigenetic dysregulation, such as neurodegenerative diseases and inflammatory disorders.
Conclusion:
In conclusion, 4-(4-chlorophenyl)-N-(4-iodophenyl)-3-methylbutanamide is a small molecule inhibitor of HDAC that has been extensively studied for its potential use in cancer treatment and other diseases related to epigenetic dysregulation. Its specificity for class I HDACs and its ability to induce cell cycle arrest, apoptosis, and differentiation in cancer cells make it a useful tool for studying the role of HDACs in cancer. However, its potential toxicity and limitations in lab experiments should be considered when using it as a research tool. There are several future directions for research on 4-(4-chlorophenyl)-N-(4-iodophenyl)-3-methylbutanamide, including the development of more potent and selective HDAC inhibitors and the study of its effects on non-cancer diseases related to epigenetic dysregulation.

合成方法

4-(4-chlorophenyl)-N-(4-iodophenyl)-3-methylbutanamide can be synthesized using a multistep process starting from 4-chlorobenzaldehyde and 4-iodoaniline. The synthesis involves the formation of a key intermediate, 4-(4-chlorophenyl)-3-methylbut-3-en-2-one, which is then coupled with 4-iodoaniline to form the final product, 4-(4-chlorophenyl)-N-(4-iodophenyl)-3-methylbutanamide. The synthesis method has been optimized for high yield and purity and is suitable for large-scale production.

属性

IUPAC Name

4-(4-chlorophenyl)-N-(4-iodophenyl)-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClINO/c1-12(10-13-2-4-14(18)5-3-13)11-17(21)20-16-8-6-15(19)7-9-16/h2-9,12H,10-11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMWPAKITKKUJKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)Cl)CC(=O)NC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClINO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-chlorophenyl)-N-(4-iodophenyl)-3-methylbutanamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。